Structural Differentiation: Lp-PLA2-IN-10 vs. Other Lp-PLA2 Inhibitors
Lp-PLA2-IN-10 possesses a unique, patent-defined molecular scaffold that distinguishes it from other Lp-PLA2 inhibitors, including darapladib and other compounds in the 'Lp-PLA2-IN-X' series. Its IUPAC name is 6-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-1,2,3,4-tetrahydro-8H-5-oxa-2a,7,8a-triazaacenaphthylen-8-one [1]. This complex, bridged tricyclic core with specific fluorinated substitutions is distinct from the structures of darapladib (a pyrimidinone derivative) and Lp-PLA2-IN-2 .
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | C21H15F5N4O4; 6-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-1,2,3,4-tetrahydro-8H-5-oxa-2a,7,8a-triazaacenaphthylen-8-one |
| Comparator Or Baseline | Darapladib: C36H38F4N4O2S; Lp-PLA2-IN-2: C22H20N6O2; Lp-PLA2-IN-6: C25H21F2N5O4 |
| Quantified Difference | Unique chemical scaffold and molecular formula. Lp-PLA2-IN-10 is the only compound in its series with the C21H15F5N4O4 formula and this specific IUPAC name. |
| Conditions | Compound identity and structural analysis based on vendor and patent data. |
Why This Matters
Structural uniqueness is the primary determinant of a molecule's interaction with biological targets, influencing potency, selectivity, and pharmacokinetics; thus, for any structure-activity relationship (SAR) study, only Lp-PLA2-IN-10 provides the exact chemical space defined in patent WO2022001881A1.
- [1] Gu, Z., et al. (2022). Bridging cyclic pyrimidinones, methods of preparation thereof, compositions thereof and uses. Patent WO2022001881A1. View Source
